N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Reduction: 2-methoxy-4-aminophenyl-2-phenoxypropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitroaniline and 2-phenoxypropanoic acid.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is used in the synthesis of functionalized polymers and nanomaterials for various applications, including drug delivery and tissue engineering.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), thereby reducing the production of pro-inflammatory mediators . In anti-cancer research, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)propanamide: Lacks the phenoxy group, resulting in different chemical properties and biological activities.
2-methoxy-4-nitrophenyl isocyanate: Contains an isocyanate group instead of the amide group, leading to different reactivity and applications.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide is unique due to the presence of both methoxy and phenoxy groups, which contribute to its distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11(23-13-6-4-3-5-7-13)16(19)17-14-9-8-12(18(20)21)10-15(14)22-2/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKYZZKYUCTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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